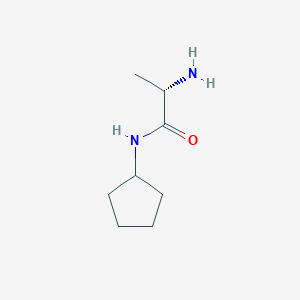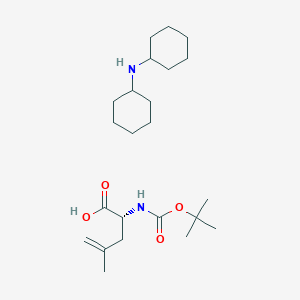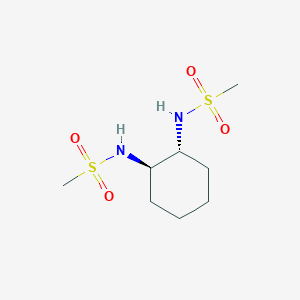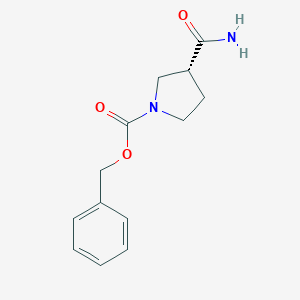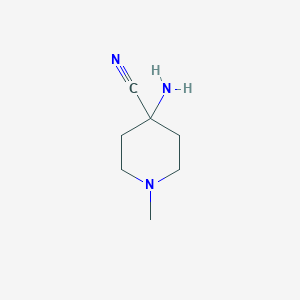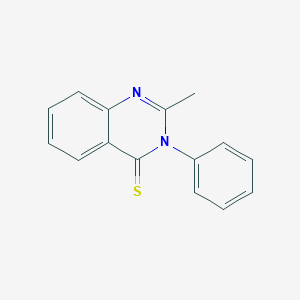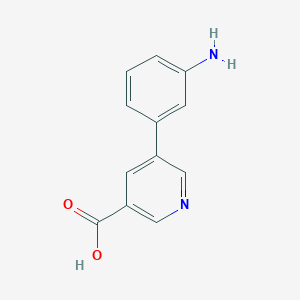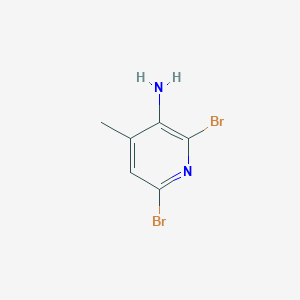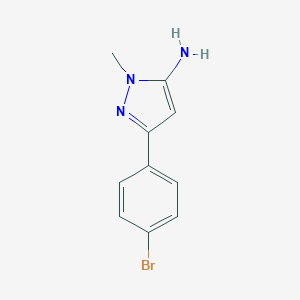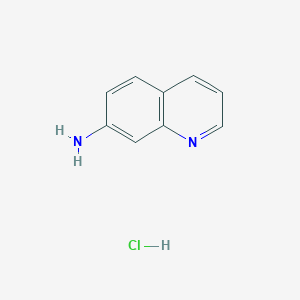
7-Aminoquinoline Hydrochloride
Vue d'ensemble
Description
7-Aminoquinoline hydrochloride is a compound that belongs to the class of aminoquinolines, which are known for their diverse biological activities. The aminoquinoline core structure is a common feature in many pharmacologically active compounds, including antimalarial, antimicrobial, and antitumor agents. The presence of a chlorine atom and various substituents at specific positions on the quinoline ring can significantly influence the biological activity of these compounds.
Synthesis Analysis
The synthesis of 7-aminoquinoline derivatives often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel 7-chloro-4-aminoquinoline derivatives . Additionally, the introduction of heterocyclic rings linked to the 4-aminoquinoline nucleus has been explored to enhance antimalarial
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Quinoline is a core template in drug design because of its broad spectrum of bioactivity . It shows a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .
- Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
- The methods of application or experimental procedures involve various synthetic approaches to harness numerous derivatives of the bioactive quinolines .
- The results or outcomes obtained show that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
-
Antifungal Activity
- The 7-chloroquinoline moiety was extensively studied mainly because of its antimalarial properties .
- Duval and co-workers synthesized 7-chloroquinolin-4-yl arylhydrazone derivatives and addressed their antifungal activity against several Candida species and two yeasts species of Rhodotorula .
- The methods of application or experimental procedures involve the synthesis of 7-chloroquinolin-4-yl arylhydrazone derivatives .
- The results or outcomes obtained show that the active derivatives have significant antifungal activity .
-
Synthesis of Biologically and Pharmaceutically Active Compounds
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- They play a major role in the field of medicinal chemistry .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- The results show that quinoline is an essential segment of both natural and synthetic compounds .
-
Antimicrobial Activity
- A number of novel 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction .
- These compounds have been tested for their antimicrobial activity .
- The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL .
- According to the accumulated data, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
-
Functionalized Quinoline Motifs in Drug Development
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The results reveal that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
-
Metabolite of Chloroquine
Safety And Hazards
Orientations Futures
The future directions of 7-Aminoquinoline Hydrochloride research could involve its potential use in the development of new antimicrobial agents . It has been synthesized as a new quinoline derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Furthermore, its derivatives have been used for live-cell imaging and found to target specifically Golgi apparatus in various cell lines .
Propriétés
IUPAC Name |
quinolin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLNXSQZYEIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinoline Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



